molecular formula C5H5N3NaO2+ B15132989 sodium;3-oxo-2H-pyrazine-2-carboxamide

sodium;3-oxo-2H-pyrazine-2-carboxamide

Cat. No.: B15132989
M. Wt: 162.10 g/mol
InChI Key: VOTFGSLRNLKDGI-UHFFFAOYSA-N
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Description

Sodium;3-oxo-2H-pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-oxo-2H-pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to yield the corresponding acyl chloride. This acyl chloride is then treated with sodium hydroxide to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Sodium;3-oxo-2H-pyrazine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium;3-oxo-2H-pyrazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.

    Biology: The compound is studied for its potential antimicrobial and antitubercular activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of sodium;3-oxo-2H-pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to the death of the mycobacteria .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific sodium salt form, which can influence its solubility and reactivity compared to other pyrazine derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C5H5N3NaO2+

Molecular Weight

162.10 g/mol

IUPAC Name

sodium;3-oxo-2H-pyrazine-2-carboxamide

InChI

InChI=1S/C5H5N3O2.Na/c6-4(9)3-5(10)8-2-1-7-3;/h1-3H,(H2,6,9);/q;+1

InChI Key

VOTFGSLRNLKDGI-UHFFFAOYSA-N

Canonical SMILES

C1=NC(C(=O)N=C1)C(=O)N.[Na+]

Origin of Product

United States

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